2-Ethoxy-5-fluorophenylboronic acid
Overview
Description
2-Ethoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the this compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. The downstream effects of this pathway include the synthesis of complex organic molecules with specific functionalities.
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules with specific functionalities. The molecular and cellular effects of the compound’s action are largely dependent on the specific molecules that are synthesized as a result of the Suzuki–Miyaura coupling reaction .
Action Environment
The action of this compound is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-5-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using reagents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-Ethoxy-5-fluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Material Science: Potentially used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-hydroxyphenylboronic acid
- 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid
- 2-Fluoro-5-propoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 2-Formyl-5-methoxyphenylboronic acid
Uniqueness
2-Ethoxy-5-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine groups on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864301-27-9 | |
Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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